molecular formula C24H30N2O B14920674 3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylbenzyl)piperidin-3-yl]methanone

3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylbenzyl)piperidin-3-yl]methanone

Cat. No.: B14920674
M. Wt: 362.5 g/mol
InChI Key: WIFMXZVPDQOTKW-UHFFFAOYSA-N
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Description

3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylbenzyl)piperidin-3-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining isoquinoline and piperidine moieties, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylbenzyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline and piperidine intermediates, followed by their coupling through a series of condensation and reduction reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylbenzyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylbenzyl)piperidin-3-yl]methanone has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylbenzyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies on the compound’s binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dihydroisoquinolin-1(2H)-one
  • 1-(4-ethylbenzyl)piperidin-3-ylamine
  • 2-(4-ethylbenzyl)piperidine

Uniqueness

Compared to similar compounds, 3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylbenzyl)piperidin-3-yl]methanone stands out due to its unique combination of isoquinoline and piperidine moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H30N2O

Molecular Weight

362.5 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-[(4-ethylphenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C24H30N2O/c1-2-19-9-11-20(12-10-19)16-25-14-5-8-23(17-25)24(27)26-15-13-21-6-3-4-7-22(21)18-26/h3-4,6-7,9-12,23H,2,5,8,13-18H2,1H3

InChI Key

WIFMXZVPDQOTKW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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